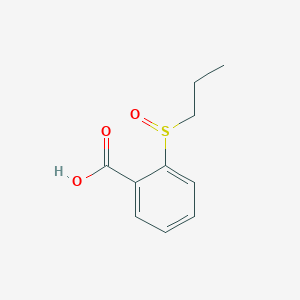

2-(Propane-1-sulfinyl)benzoic acid

Description

2-(Propane-1-sulfinyl)benzoic acid is a benzoic acid derivative featuring a propane-1-sulfinyl substituent at the 2-position of the aromatic ring. The sulfinyl (-S(O)-) group introduces polarity and hydrogen-bonding capability, while the propane chain adds moderate lipophilicity.

Properties

CAS No. |

54705-20-3 |

|---|---|

Molecular Formula |

C10H12O3S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

2-propylsulfinylbenzoic acid |

InChI |

InChI=1S/C10H12O3S/c1-2-7-14(13)9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |

InChI Key |

YYXVCAREOYRHSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propane-1-sulfinyl)benzoic acid typically involves the sulfoxidation of a suitable precursor. One common method is the reaction of 2-(propane-1-thio)benzoic acid with an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent over-oxidation.

Industrial Production Methods: Industrial production of 2-(Propane-1-sulfinyl)benzoic acid may involve large-scale sulfoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The sulfinyl group in 2-(Propane-1-sulfinyl)benzoic acid can undergo further oxidation to form sulfone derivatives.

Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

Oxidation: Sulfone derivatives

Reduction: Thioether derivatives

Substitution: Halogenated or nitrated benzoic acid derivatives

Scientific Research Applications

Chemistry: 2-(Propane-1-sulfinyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anti-inflammatory properties.

Medicine: Research is ongoing to explore the therapeutic potential of 2-(Propane-1-sulfinyl)benzoic acid derivatives in treating various diseases. These derivatives may act as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, 2-(Propane-1-sulfinyl)benzoic acid is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Propane-1-sulfinyl)benzoic acid and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, sulfinyl groups can form reversible covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

2-Methylbenzoic Acid (CAS 25567-10-6) :

This compound replaces the propane-sulfinyl group with a methyl substituent. The methyl group is electron-donating, slightly increasing the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid. In contrast, the sulfinyl group in 2-(Propane-1-sulfinyl)benzoic acid is electron-withdrawing, likely reducing acidity (pKa) while enhancing hydrogen-bonding capacity .- Allyl Propionate (Propanoic acid, 2-propenyl ester; CAS 2408-20-0): As an ester, allyl propionate lacks the acidic proton of benzoic acid derivatives. Its reactivity centers on ester hydrolysis or radical polymerization. The sulfinyl group in 2-(Propane-1-sulfinyl)benzoic acid, however, may participate in redox reactions or act as a chiral auxiliary in asymmetric synthesis .

Physical and Chemical Properties

Hydrogen Bonding and Crystallography

The sulfinyl group in 2-(Propane-1-sulfinyl)benzoic acid can act as both a hydrogen-bond acceptor (via S=O) and donor (if protonated). Graph set analysis (as per Bernstein et al.) predicts motifs such as S=O⋯H-O (carboxylic acid dimerization) or S=O⋯H-N (in co-crystals with amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.